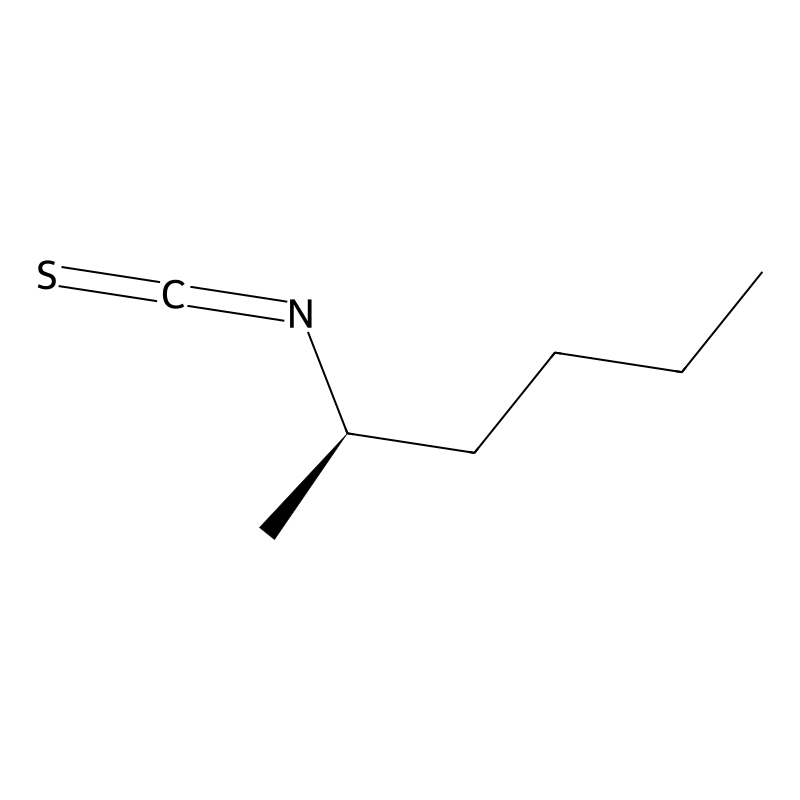

(R)-(-)-2-Hexyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Affinity Labeling for Protein Studies

(R)-(-)-2-Hexyl isothiocyanate can be used as an affinity labeling agent to target and modify cysteine residues within proteins. This technique relies on the isothiocyanate group (N=C=S) of the molecule reacting with the thiol group (SH) of cysteine, forming a stable covalent bond. ()

By attaching a biomolecule like a fluorescent tag or a biotin moiety to (R)-(-)-2-Hexyl isothiocyanate, researchers can selectively label specific cysteine residues in proteins of interest. This allows for protein visualization, purification, and further analysis of protein-protein interactions. ()

(R)-(-)-2-Hexyl isothiocyanate is a member of the isothiocyanate family, characterized by the presence of a thiocyanate functional group attached to a hexyl chain. This compound has garnered attention due to its potential biological activities and applications in various fields, including agriculture and pharmaceuticals. Isothiocyanates are known for their pungent odor and are commonly found in cruciferous vegetables. The specific stereochemistry of (R)-(-)-2-hexyl isothiocyanate contributes to its unique properties and reactivity.

Isothiocyanates, including (R)-(-)-2-hexyl isothiocyanate, primarily undergo nucleophilic addition reactions. They can react with various nucleophiles such as alcohols, amines, and thiols to form corresponding derivatives. For instance, alcohols can react with isothiocyanates to yield thiocarbamates, while amines can lead to the formation of ureas . The reactivity of (R)-(-)-2-hexyl isothiocyanate is influenced by steric and electronic factors, making it a versatile intermediate in organic synthesis.

(R)-(-)-2-Hexyl isothiocyanate exhibits several biological activities, particularly in the context of cancer prevention. Like other isothiocyanates, it has been shown to modulate multiple pathways associated with cancer cell growth and apoptosis. Research indicates that compounds within this class can induce detoxifying enzymes and inhibit cytochrome P450 enzymes involved in the metabolic activation of carcinogens . Additionally, studies have suggested potential anti-inflammatory effects, which could be beneficial in managing chronic diseases.

The synthesis of (R)-(-)-2-hexyl isothiocyanate can be achieved through various methods. One common approach involves the reaction of hexylamine with carbon disulfide followed by treatment with a suitable reagent such as thionyl chloride or phosphorus pentasulfide to generate the desired isothiocyanate . Another method includes the direct conversion of hexyl thiocarbamate into the corresponding isothiocyanate using thermal or chemical activation techniques.

(R)-(-)-2-Hexyl isothiocyanate has applications in multiple domains:

- Agriculture: It serves as a natural pesticide due to its insecticidal properties.

- Pharmaceuticals: Its potential anticancer properties make it a candidate for drug development.

- Food Industry: Used as a flavoring agent due to its characteristic pungent aroma.

Research on the interactions of (R)-(-)-2-hexyl isothiocyanate with biological systems has highlighted its role in modulating enzyme activity and influencing metabolic pathways. For example, studies have shown that it can alter the expression of genes involved in detoxification processes, thereby enhancing the body's ability to process harmful substances . Furthermore, investigations into its interactions with other compounds suggest synergistic effects that may enhance its biological efficacy.

Several compounds share structural similarities with (R)-(-)-2-hexyl isothiocyanate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Hexyl isothiocyanate | Linear Isothiocyanate | Similar carbon chain but different stereochemistry |

| 2-Phenethyl isothiocyanate | Aromatic Isothiocyanate | Known for strong anticancer properties |

| 6-(Methylsulfinyl) hexyl isothiocyanate | Sulfinyl Isothiocyanate | Exhibits unique anti-inflammatory effects |

| Benzyl isothiocyanate | Aromatic Isothiocyanate | Used primarily in flavoring and fragrance |

Each of these compounds exhibits unique properties and biological activities that distinguish them from (R)-(-)-2-hexyl isothiocyanate, making them valuable in their respective applications. The specific stereochemistry and chain length of (R)-(-)-2-hexyl isothiocyanate contribute to its distinct reactivity and biological profile compared to these similar compounds.